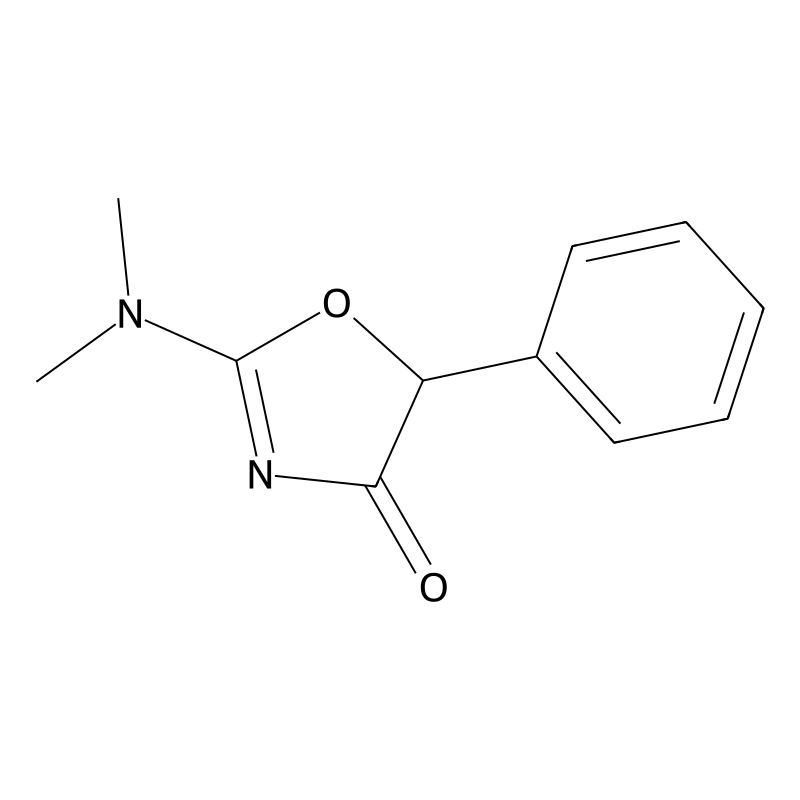

Thozalinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Thozalinone (CAS 655-05-0) is a synthetic 4-oxazolidinone derivative primarily utilized as a specialized reference standard and pharmacological probe in neurochemistry. Characterized by its heterocyclic oxazole core and a molecular weight of 204.22 g/mol, the compound exhibits distinct solubility parameters, requiring specific organic solvents such as DMSO or polyethylene glycol (PEG) mixtures for stable formulation. In laboratory and industrial procurement, Thozalinone is highly valued not for generic stimulant applications, but as a structurally unique dopaminergic and noradrenergic releasing agent. Its distinct chemical architecture makes it a critical baseline material for developing non-amphetamine-based neuropharmacological models and standardizing analytical derivatization workflows [1].

Substituting Thozalinone with other 4-oxazolidinone class members, such as pemoline, fundamentally compromises experimental integrity due to divergent mechanisms of action; pemoline acts primarily as a dopamine reuptake inhibitor, whereas Thozalinone actively induces neurotransmitter release [1]. Furthermore, replacing Thozalinone with classical phenethylamine stimulants like dextroamphetamine introduces severe confounding variables in in vivo models, as Thozalinone uniquely lacks the progressive convulsive toxicity seen with amphetamines at high doses[2]. Relying on generic substitutes also leads to formulation failures, as Thozalinone requires specific co-solvents like PEG 400 to overcome its poor aqueous solubility, meaning generic substitution will result in precipitation, inaccurate pharmacokinetic tracking, and flawed neurochemical data [2].

Optimization of Parenteral Formulations via PEG 400 Co-Solvent Systems

The free base form of Thozalinone exhibits poor solubility in standard aqueous buffers, which can lead to precipitation in liquid assays. However, quantitative formulation studies demonstrate that Thozalinone achieves clear, stable solutions at concentrations of 3.0% to 9.0% by weight when dissolved in an aqueous polyethylene glycol 400 (PEG 400) vehicle[1]. This represents a significant processability advantage over standard aqueous saline baselines, which fail to maintain the compound in solution at experimentally relevant concentrations [1].

| Evidence Dimension | Parenteral solution stability and maximum concentration |

| Target Compound Data | 3.0% to 9.0% w/w stable clear solution |

| Comparator Or Baseline | Standard aqueous buffers (insoluble/precipitates) |

| Quantified Difference | Enables up to 10% w/w stable liquid formulations using PEG 400 |

| Conditions | Aqueous polyethylene glycol 400 vehicle for parenteral administration |

Buyers developing injectable models or liquid assays must procure Thozalinone knowing it requires specific co-solvents like PEG 400 to ensure reproducible dosing and avoid precipitation.

High-Sensitivity GC/MS Quantification via Acid Hydrolysis

Direct detection of Thozalinone in biological matrices presents significant experimental difficulties due to its structural properties. To achieve high-sensitivity quantification, Thozalinone must be subjected to acid hydrolysis to yield 5-phenyl-2,4-oxazolidinedione [1]. When compared to direct extraction methods, this hydrolysis followed by silylation with MSTFA/TMCS allows for highly selective and quantitative GC/MS detection from a single extract, overcoming the low sensitivity and poor chromatographic resolution of the intact parent compound [1].

| Evidence Dimension | Chromatographic detection sensitivity and resolution |

| Target Compound Data | High-sensitivity quantification via 5-phenyl-2,4-oxazolidinedione hydrolysis product |

| Comparator Or Baseline | Direct detection of intact Thozalinone (low sensitivity/experimental difficulties) |

| Quantified Difference | Hydrolysis and silylation enable reliable quantitative GC/MS profiling |

| Conditions | Biological sample extraction, acid hydrolysis, and MSTFA/TMCS silylation |

Laboratories procuring Thozalinone for pharmacokinetic tracking must utilize the acid hydrolysis workflow to ensure reproducible and highly sensitive analytical quantification.

Superior Safety Margin in High-Dose In Vivo Models vs. Dextroamphetamine

In comparative neuropharmacological models, Thozalinone demonstrates a significantly wider safety margin than classical stimulants. When evaluated at equi-stimulant doses of 30 mg/kg, dextroamphetamine induces severe motor side effects, including tremors and convulsions [1]. In contrast, Thozalinone increases dopamine synthesis and locomotor activity without progressing to convulsive toxicity, even at elevated doses up to 64 mg/kg [1]. This distinct toxicological profile makes it uniquely suited for high-dose extrapyramidal and Parkinsonian models [1].

| Evidence Dimension | Progression to convulsive toxicity at high doses |

| Target Compound Data | Absence of tremors/convulsions at 30-64 mg/kg |

| Comparator Or Baseline | Dextroamphetamine (induces tremors/convulsions at 30 mg/kg) |

| Quantified Difference | Complete absence of convulsive progression at equi-stimulant doses |

| Conditions | In vivo murine models (oral/intraperitoneal administration) |

Researchers selecting a dopaminergic stimulant for neurodegenerative disease models should procure Thozalinone to avoid the confounding motor toxicity associated with amphetamines.

Divergent Dopaminergic Modulation Compared to Pemoline

Despite sharing the 4-oxazolidinone structural core, Thozalinone and pemoline exhibit fundamentally opposed mechanisms of synaptic dopamine modulation. Pemoline functions primarily as a dopamine reuptake inhibitor [1]. Conversely, Thozalinone actively induces the release of dopamine and norepinephrine into the synaptic cleft [1]. This distinct mechanism of extracellular dopamine elevation means that the two compounds cannot be used interchangeably in receptor-binding or neurotransmitter release assays[1].

| Evidence Dimension | Primary mechanism of synaptic dopamine elevation |

| Target Compound Data | Dopamine and norepinephrine releasing agent |

| Comparator Or Baseline | Pemoline (Dopamine reuptake inhibitor) |

| Quantified Difference | Active neurotransmitter release vs. reuptake inhibition |

| Conditions | Neurochemical receptor and release assays |

Procurement for specific neurotransmitter release assays must prioritize Thozalinone over cheaper in-class analogs like pemoline to ensure the correct mechanism of action is targeted.

Development of Parenteral Neuropharmacological Models

Because Thozalinone can achieve stable 3.0% to 9.0% w/w solutions in PEG 400 vehicles, it is the preferred choice for developing injectable dopaminergic models. This formulation compatibility allows researchers to administer precise, high-dose parenteral injections in Parkinsonian or extrapyramidal disease models without the risk of precipitation inherent to standard aqueous buffers[1].

Pharmacokinetic Tracking and GC/MS Assay Standardization

Thozalinone is highly suited for laboratories establishing standardized GC/MS derivatization workflows. By utilizing its predictable acid hydrolysis to 5-phenyl-2,4-oxazolidinedione and subsequent silylation, analytical chemists can use Thozalinone as a reliable reference standard for optimizing extraction and quantification protocols for the broader 4-oxazolidinone class in biological matrices [2].

Non-Convulsive High-Dose Behavioral Screening

In behavioral pharmacology, Thozalinone is the optimal compound for high-dose dopaminergic screening where motor toxicity must be minimized. Its established safety margin—specifically the absence of tremors and convulsions at doses up to 64 mg/kg—allows for the evaluation of cognitive and locomotor enhancement without the confounding variables introduced by classical amphetamine substitutes [3].

References

- [1] Gray, W.D., Edward, C.E. (1972). Thozalinone as an antiparkinson agent. US Patent 3,665,075.

- [2] Determination of the psychostimulants pemoline, fenozolone and thozalinone in human urine by gas chromatography/mass spectrometry and thin layer chromatography. PubMed.

- [3] Inxight Drugs. Thozalinone. National Center for Advancing Translational Sciences (NCATS).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Gielsdorf W. Determination of the psychostimulants pemoline, fenozolone and thozalinone in human urine by gas chromatography/mass spectrometry and thin layer chromatography. J Clin Chem Clin Biochem. 1982 Feb;20(2):65-8. PubMed PMID: 6121837.

3: Yen-Koo HC, Balazs T. Detection of dopaminergic supersensitivity induced by neuroleptic drugs in mice. Drug Chem Toxicol. 1980;3(2):237-47. PubMed PMID: 6112126.

4: Leite AC, Liepen LL, Costa VP. [Clinical trial of Stimsem Thozalinone in the treatment of obese patients]. Rev Bras Med. 1971 Sep;28(9):475-8. Portuguese. PubMed PMID: 5139648.

5: Berstein BM, Latimer CN. Behavioral facilitation: the interaction of imipramine and desipra- mine with amphetamine, alpha-pipradrol, methylphenidate, and thozalinone. Psychopharmacologia. 1968;12(4):338-45. PubMed PMID: 4385109.

6: Gallant DM, Bishop MP, Scrignar CB, Hornsby L, Moore B, Inturrisi BB. A double-blind study of thozalinone (C1 39,808) in depressed outpatients. Curr Ther Res Clin Exp. 1966 Dec;8(12):621-2. PubMed PMID: 4962734.

7: Greenblatt EN, Osterberg AC. Some pharmacologic properties of thozalinone, a new excitant. Toxicol Appl Pharmacol. 1965 Jul;7(4):566-78. PubMed PMID: 4378772.